molecular formula C11H15F2NO3S B13373528 4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide

4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide

Cat. No.: B13373528
M. Wt: 279.31 g/mol
InChI Key: NSEOSKIYDMHNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and sulfonamide groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of a base to deprotonate the starting material, followed by the addition of the difluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors can enhance the scalability and efficiency of the synthesis, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include difluoromethylated aldehydes, carboxylic acids, amines, and substituted benzene derivatives .

Scientific Research Applications

4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(difluoromethyl)-1-methyl-1H-pyrrole-2-carboxylic acid
  • 3-(difluoromethyl)-1-methyl pyrazole-4-carboxylic oxime esters
  • 4-difluoromethyl quinazolin (thi)ones

Uniqueness

Compared to similar compounds, 4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is unique due to its combination of difluoromethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions with biological targets .

Properties

Molecular Formula

C11H15F2NO3S

Molecular Weight

279.31 g/mol

IUPAC Name

4-(difluoromethyl)-N-(1-hydroxybutan-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H15F2NO3S/c1-2-9(7-15)14-18(16,17)10-5-3-8(4-6-10)11(12)13/h3-6,9,11,14-15H,2,7H2,1H3

InChI Key

NSEOSKIYDMHNHX-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=CC=C(C=C1)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.